molecular formula C18H15F2N3O2 B11013507 N-(2,6-difluorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(2,6-difluorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11013507
M. Wt: 343.3 g/mol
InChI Key: UTDAIPFNIZKXIT-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a difluorobenzyl group, which can enhance the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced via nucleophilic substitution reactions, often using 2,6-difluorobenzyl chloride and a suitable base.

    Amidation: The final step involves the coupling of the quinazolinone intermediate with a propanamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or the difluorobenzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the difluorobenzyl group or other substituents on the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., 2,6-difluorobenzyl chloride) and bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-(2,6-difluorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The difluorobenzyl group can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorobenzyl)-4-oxoquinazoline: Lacks the propanamide group but shares the quinazolinone core and difluorobenzyl group.

    N-(2,6-difluorobenzyl)-3-(4-oxoquinazolin-2-yl)propanamide: Similar structure but with a different substitution pattern on the quinazolinone core.

Uniqueness

N-(2,6-difluorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the difluorobenzyl group and the propanamide moiety can enhance its stability, reactivity, and potential for interaction with biological targets.

Properties

Molecular Formula

C18H15F2N3O2

Molecular Weight

343.3 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H15F2N3O2/c19-14-5-3-6-15(20)13(14)10-21-17(24)8-9-23-11-22-16-7-2-1-4-12(16)18(23)25/h1-7,11H,8-10H2,(H,21,24)

InChI Key

UTDAIPFNIZKXIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

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